

A-800141: A Case of Mistaken Identity in Pain Research

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Compound of Interest		
Compound Name:	A-800141	
Cat. No.:	B12997478	Get Quote

Initial investigations into the compound **A-800141** for its potential role in pain management have revealed a significant discrepancy in its reported mechanism of action. Contrary to the requested focus on its activity as a Nav1.8 sodium channel inhibitor, scientific literature identifies **A-800141** as a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in angiogenesis and cancer progression.

This technical guide aims to clarify the established biological target and therapeutic potential of **A-800141**, deviating from the original premise of its involvement in pain research through Nav1.8 modulation. While the user's request centered on its application in pain, the available evidence does not support this assertion.

Confirmed Mechanism of Action: MetAP2 Inhibition

A-800141 is characterized as an orally active and selective inhibitor of MetAP2 with an IC50 of 12 nM.[1] Its inhibitory activity against MetAP1 is significantly weaker, with a reported IC50 of 36 μM, highlighting its selectivity for MetAP2.[1] The primary therapeutic application explored for **A-800141** is in oncology, owing to its antiangiogenic and anticancer properties demonstrated in various xenograft tumor models.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a biomarker to monitor the in-vivo activity of MetAP2 inhibition by **A-800141**.[1]

The Intended Target: Nav1.8 and its Role in Pain



Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a well-validated target for the development of novel analgesics.[2] This channel is predominantly expressed in peripheral sensory neurons, specifically the dorsal root ganglia (DRG) neurons, which are crucial for pain sensation and transmission. Nav1.8 channels are characterized by their resistance to tetrodotoxin (TTX) and their distinct biophysical properties, including activation at more depolarized voltages and slower inactivation kinetics. These features enable Nav1.8 to play a significant role in the hyperexcitability of sensory neurons observed in chronic pain states, such as neuropathic and inflammatory pain.

Genetic studies in humans have linked gain-of-function mutations in Nav1.8 to painful small fiber neuropathy, further cementing its role in pain pathophysiology. Consequently, the development of selective Nav1.8 blockers is a major focus in pain research, with the goal of achieving effective analgesia without the side effects associated with non-selective sodium channel blockers.

Clarification on A-800141's Role

The initial request to profile **A-800141** as a Nav1.8 inhibitor for pain research appears to be based on a misunderstanding of its molecular target. The available scientific literature does not contain any evidence to support the claim that **A-800141** modulates Nav1.8 channels or has any direct application in pain management.

It is possible that **A-800141** has been confused with other compounds from a similar naming convention or research program that do target Nav1.8. For instance, compounds like A-803467 and A-887826 are well-documented, potent, and selective Nav1.8 blockers that have been extensively studied in preclinical pain models.

Conclusion

Based on a thorough review of the scientific literature, **A-800141** is a selective MetAP2 inhibitor with demonstrated antiangiogenic and anticancer activity. There is no current evidence to suggest that it functions as a Nav1.8 inhibitor or has any relevance to pain research. Therefore, a technical guide on **A-800141** for pain research, as originally requested, cannot be accurately generated.



For researchers and professionals in drug development interested in the field of pain, the focus should remain on validated Nav1.8 inhibitors and other promising targets within the pain pathway. Further investigation into the pharmacology of established Nav1.8 blockers would be a more fruitful endeavor for the development of novel analgesics.

Experimental Protocols for Investigating Genuine Nav1.8 Inhibitors

For the benefit of researchers in the field, this section outlines the general methodologies for key experiments used to characterize true Nav1.8 inhibitors.

Electrophysiological Characterization of Nav1.8 Inhibition

Objective: To determine the potency and selectivity of a compound on human Nav1.8 channels and other Nav channel subtypes.

Methodology: Whole-Cell Patch Clamp Electrophysiology

- Cell Culture: A stable cell line expressing human Nav1.8 α- and β3-subunits (e.g., in Chinese hamster ovary (CHO) cells) is cultured under standard conditions. For selectivity testing, cell lines expressing other Nav subtypes (e.g., Nav1.2, Nav1.3, Nav1.5, Nav1.7) are also required.
- Cell Preparation: Cells are replated on coverslips for a few hours before recording.
- Recording Solutions:
 - External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10
 Glucose, pH adjusted to 7.3 with NaOH.
 - Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
- Recording Procedure:



- Whole-cell patch-clamp recordings are performed at room temperature or physiological temperatures.
- Sodium currents are evoked by depolarizing voltage steps from a holding potential (e.g.,
 -100 mV) to a test potential (e.g., 0 mV).
- The test compound is applied at various concentrations to determine the concentrationresponse relationship and calculate the IC50 value.
- To assess use-dependence, currents are elicited by a train of depolarizing pulses at different frequencies.
- To determine state-dependence, the effect of the compound on the voltage-dependence of activation and inactivation is measured.

In Vivo Models of Pain for Assessing Analgesic Efficacy

1. Formalin Test

Objective: To assess the efficacy of a compound in a model of tonic, inflammatory pain.

Methodology:

- Animal Model: Male Sprague-Dawley rats are commonly used.
- Procedure:
 - A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
 - Immediately after injection, the animal is placed in an observation chamber.
 - Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are recorded over a period of time (e.g., 60 minutes).
 - The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the formalin injection.



- The total time spent in nociceptive behavior is quantified for both the early phase (0-5 minutes) and the late phase (15-60 minutes) of the formalin response. A reduction in this time indicates an analgesic effect.
- 2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To evaluate the efficacy of a compound in a model of peripheral nerve injury-induced neuropathic pain.

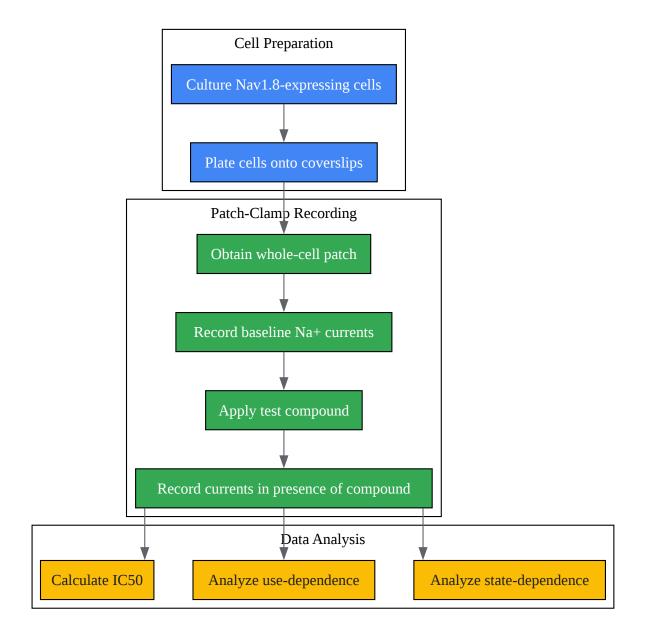
Methodology:

- Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
- Surgical Procedure:
 - Under anesthesia, the L5 and L6 spinal nerves are exposed.
 - The L5 and L6 spinal nerves are tightly ligated with silk suture.
 - The incision is closed, and the animals are allowed to recover.
- Behavioral Testing:
 - Several days to weeks after surgery, animals develop signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.
 - Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral (operated) paw compared to the contralateral paw indicates allodynia.
 - Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured.
 A shorter withdrawal latency indicates hyperalgesia.
 - The test compound or vehicle is administered, and behavioral testing is performed at various time points to assess its ability to reverse allodynia or hyperalgesia.

Visualizing Experimental Workflows



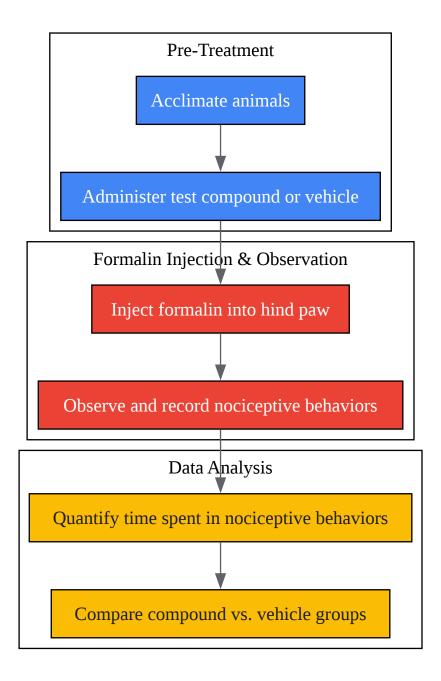
Below are diagrams illustrating the general workflows for the experimental protocols described above.



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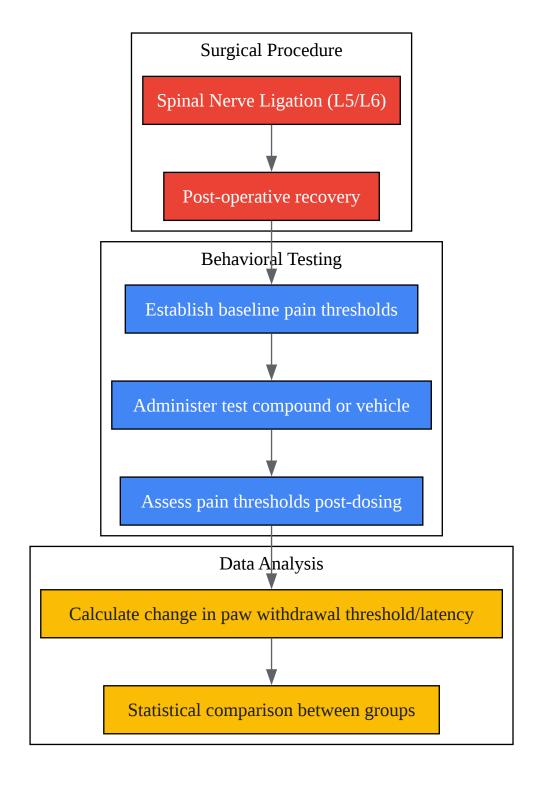
Caption: Workflow for electrophysiological characterization of a Nav1.8 inhibitor.



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Caption: Workflow for the rat paw formalin test.





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Caption: Workflow for the spinal nerve ligation model of neuropathic pain.



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